Methyl 5-[3-(Benzyloxy)phenyl]nicotinate
Overview
Description
“Methyl 5-[3-(Benzyloxy)phenyl]nicotinate” is a chemical compound with the CAS Number: 893740-30-2 . It has a molecular weight of 319.36 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C20H17NO3/c1-23-20(22)18-10-17(12-21-13-18)16-8-5-9-19(11-16)24-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3 . This indicates that the molecule is composed of 20 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 319.36 . The InChI key for this compound is QZTLIFICMFOUDY-UHFFFAOYSA-N .Mechanism of Action
Target of Action
Methyl 5-[3-(Benzyloxy)phenyl]nicotinate is a derivative of nicotinic acid, also known as niacin Given its structural similarity to niacin, it may interact with the same targets as niacin, which include g protein-coupled receptors involved in lipid metabolism .
Mode of Action
Methyl nicotinate, a related compound, is known to act as a peripheral vasodilator . It is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Biochemical Pathways
Niacin is known to play a crucial role in various metabolic processes, including the synthesis of fatty acids and cholesterol .
Result of Action
Based on the known effects of methyl nicotinate, it may enhance local blood flow at the site of application through peripheral vasodilation .
Properties
IUPAC Name |
methyl 5-(3-phenylmethoxyphenyl)pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-23-20(22)18-10-17(12-21-13-18)16-8-5-9-19(11-16)24-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTLIFICMFOUDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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